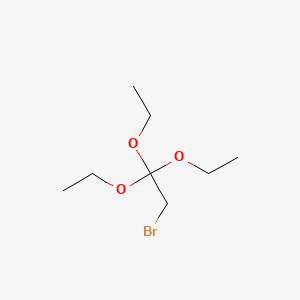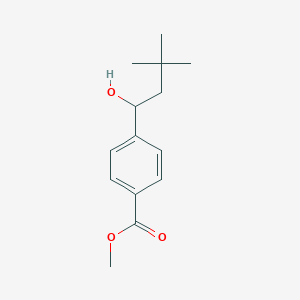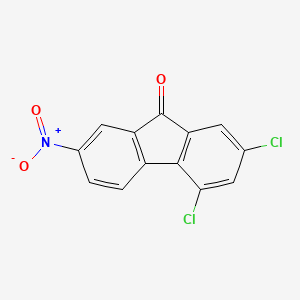
2,4-Dichloro-7-nitro-9h-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-7-nitro-9h-fluoren-9-one is a chemical compound with the molecular formula C13H6Cl2N2O3. It is a derivative of fluorenone, characterized by the presence of two chlorine atoms and a nitro group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-nitro-9h-fluoren-9-one typically involves the nitration of 2,4-dichlorofluorenone. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration . The product is then purified through recrystallization from suitable solvents such as benzene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium amide (NaNH2) or thiourea are used for nucleophilic substitution reactions.
Major Products
Reduction: The major product is 2,4-diamino-7-nitro-9h-fluoren-9-one.
Scientific Research Applications
2,4-Dichloro-7-nitro-9h-fluoren-9-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-nitro-9h-fluoren-9-one and its derivatives involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties are linked to the disruption of cellular pathways involved in cell proliferation . Molecular docking studies have shown that the compound binds to active sites of enzymes, thereby inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dichloro-9h-fluoren-9-one
- 2,4,7-Trinitro-9h-fluoren-9-one
- 2,7-Dibromo-9h-fluoren-9-one
Uniqueness
2,4-Dichloro-7-nitro-9h-fluoren-9-one is unique due to the specific arrangement of chlorine and nitro groups on the fluorenone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
1914-39-2 |
|---|---|
Molecular Formula |
C13H5Cl2NO3 |
Molecular Weight |
294.09 g/mol |
IUPAC Name |
2,4-dichloro-7-nitrofluoren-9-one |
InChI |
InChI=1S/C13H5Cl2NO3/c14-6-3-10-12(11(15)4-6)8-2-1-7(16(18)19)5-9(8)13(10)17/h1-5H |
InChI Key |
FMLFJYOSVJIBCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


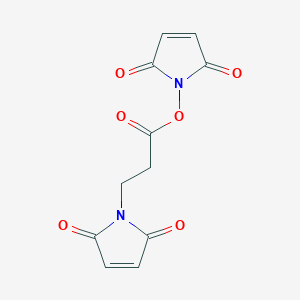
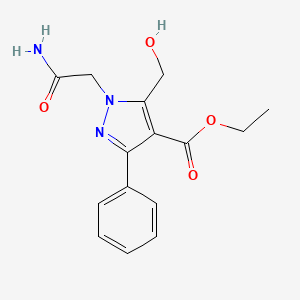

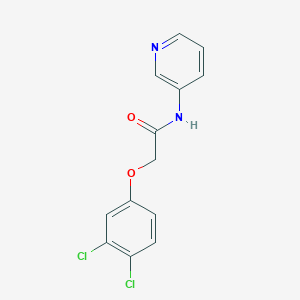
![N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13989465.png)

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B13989475.png)
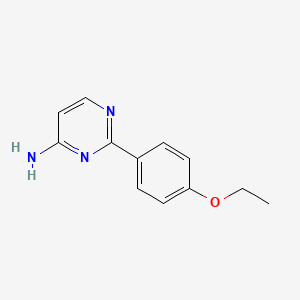
![Tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13989494.png)
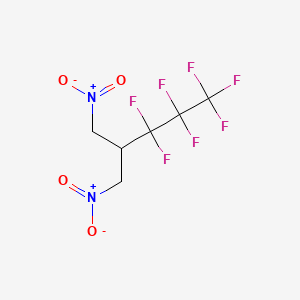
![3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride](/img/structure/B13989512.png)

